molecular formula C9H11N5S B7725848 2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine

2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine

Cat. No.: B7725848
M. Wt: 221.28 g/mol
InChI Key: WKACQVKFVSVMAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine is an organic compound that features a tetrazole ring attached to a phenyl group and an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with an appropriate ethylamine derivative. The reaction is usually carried out in the presence of a base such as potassium hydroxide in an ethanol solvent . The mixture is stirred at room temperature for several hours to ensure complete reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tetrazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethylamine chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted ethylamine derivatives.

Scientific Research Applications

2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to interact with biological systems in a specific manner.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-tetrazole-5-thiol: Shares the tetrazole ring and phenyl group but lacks the ethylamine chain.

    2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-acetic acid: Similar structure but with an acetic acid group instead of an ethylamine chain.

    2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-benzene-1,4-diol: Contains a benzene-1,4-diol group instead of an ethylamine chain.

Uniqueness

2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine is unique due to the presence of both the tetrazole ring and the ethylamine chain, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and the ability to interact with a variety of biological targets.

Properties

IUPAC Name

2-(1-phenyltetrazol-5-yl)sulfanylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5S/c10-6-7-15-9-11-12-13-14(9)8-4-2-1-3-5-8/h1-5H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKACQVKFVSVMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.